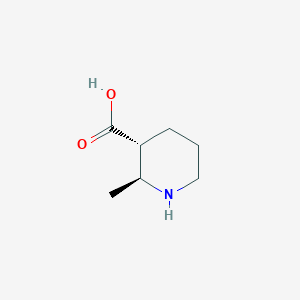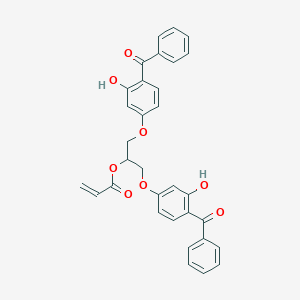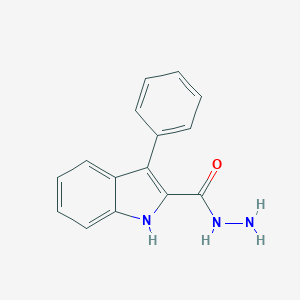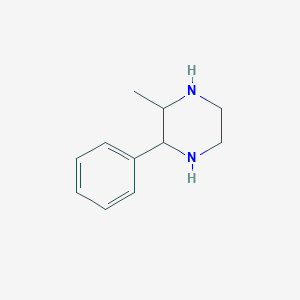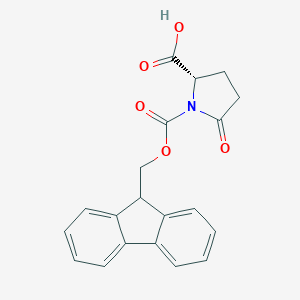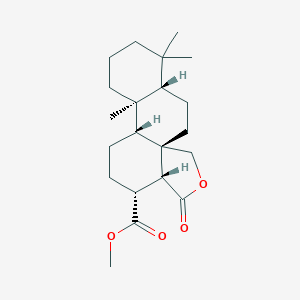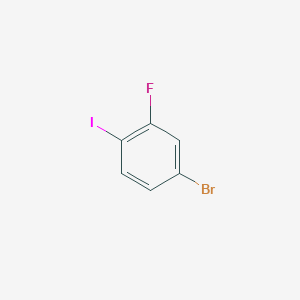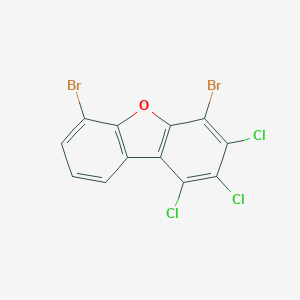
4,6-Dibromo-1,2,3-trichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-1,2,3-trichlorodibenzofuran (DB-67) is a synthetic chemical compound that has been widely studied for its potential applications in scientific research. DB-67 is a halogenated dibenzofuran compound that has been found to exhibit a range of biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran is not fully understood, but it is believed to involve the disruption of cellular processes through the inhibition of protein synthesis. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to bind to ribosomes, which are responsible for the synthesis of proteins in cells. This binding prevents the ribosomes from functioning properly, leading to the inhibition of protein synthesis and ultimately cell death.
Biochemische Und Physiologische Effekte
4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to exhibit a range of biochemical and physiological effects in laboratory experiments. In vitro studies have shown that 4,6-Dibromo-1,2,3-trichlorodibenzofuran is toxic to a variety of cell types, including cancer cells and normal cells. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4,6-Dibromo-1,2,3-trichlorodibenzofuran has been found to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-Dibromo-1,2,3-trichlorodibenzofuran in laboratory experiments is its high potency and selectivity for cancer cells. However, 4,6-Dibromo-1,2,3-trichlorodibenzofuran can also be toxic to normal cells, which can limit its potential as a therapeutic agent. In addition, the synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4,6-Dibromo-1,2,3-trichlorodibenzofuran. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new therapeutic targets for 4,6-Dibromo-1,2,3-trichlorodibenzofuran, which could lead to the development of more effective treatments for cancer and other diseases. Finally, further studies are needed to better understand the mechanism of action of 4,6-Dibromo-1,2,3-trichlorodibenzofuran and its potential effects on human health and the environment.
Synthesemethoden
The synthesis of 4,6-Dibromo-1,2,3-trichlorodibenzofuran involves the reaction of 4,6-dibromo-1,2,3-trichlorobenzene with sodium hydroxide and copper powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of 4,6-Dibromo-1,2,3-trichlorodibenzofuran as the final product. The purity of the synthesized compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-1,2,3-trichlorodibenzofuran has been used in a variety of scientific research applications, including studies of its potential as an environmental pollutant, its toxicity to aquatic organisms, and its effects on human health. 4,6-Dibromo-1,2,3-trichlorodibenzofuran has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
107227-53-2 |
|---|---|
Produktname |
4,6-Dibromo-1,2,3-trichlorodibenzofuran |
Molekularformel |
C12H3Br2Cl3O |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
4,6-dibromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |
InChI-Schlüssel |
XFMGORLTEPFRGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
Synonyme |
DIBROMO-TRICHLORODIBENZOFURAN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



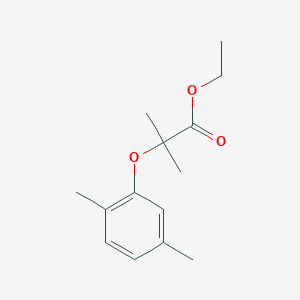
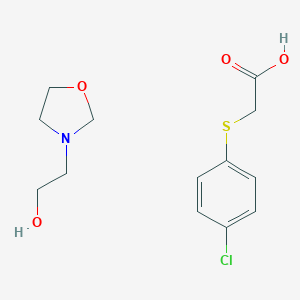
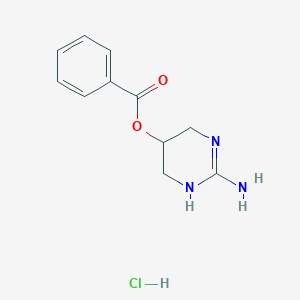
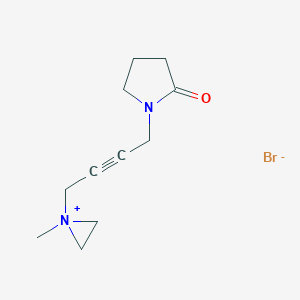
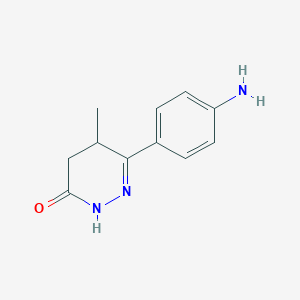
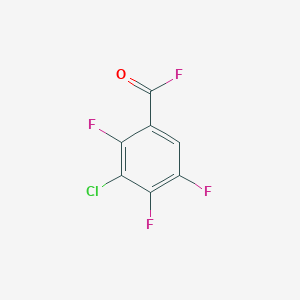
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
